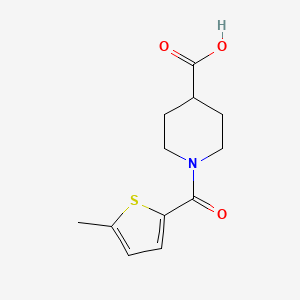

1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid

Description

1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 5-methylthiophene-2-carbonyl substituent on the nitrogen atom. The compound combines a heterocyclic thiophene moiety with a piperidine scaffold, making it structurally unique. The 5-methylthiophene group introduces sulfur-based aromaticity, which may enhance lipophilicity and influence interactions with biological targets.

Properties

IUPAC Name |

1-(5-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-8-2-3-10(17-8)11(14)13-6-4-9(5-7-13)12(15)16/h2-3,9H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCFGCMLMYTDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, influencing biological processes. The piperidine ring may also play a role in modulating the compound’s activity by interacting with different molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid with structurally analogous piperidine-4-carboxylic acid derivatives, highlighting molecular properties, solubility, and biological activities:

Key Observations:

Chlorobenzoyl and bromopyrimidinyl groups further increase molecular weight and may impact metabolic stability . Ethoxycarbonyl analogs (e.g., ) show better solubility (Log S = -2.52) due to ester functionality, contrasting with carboxylic acid derivatives .

Biological Activity: Thiophene-containing analogs (e.g., ) demonstrate anti-schistosomal activity, suggesting the target compound may share similar parasiticidal properties. Quinoline and pyrimidine derivatives are linked to kinase inhibition and neurological applications, highlighting substituent-driven target specificity .

Research Findings

Anti-Parasitic Potential: Thiophene derivatives, such as those in , exhibit anti-schistosomal activity. The target compound’s 5-methylthiophene group may similarly disrupt parasitic enzymes or receptors, though experimental validation is required .

Enzyme Inhibition :

Piperidine-4-carboxylic acid derivatives with aromatic substituents (e.g., chlorobenzoyl in ) are explored as protease or kinase inhibitors. The electron-rich thiophene in the target compound could modulate enzyme binding through π-π interactions .

Solubility Challenges : Carboxylic acid derivatives generally exhibit moderate aqueous solubility. The target compound’s solubility may be comparable to 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (slight in DMSO), necessitating formulation optimization for in vivo studies .

Biological Activity

1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound characterized by its unique structural features, combining a piperidine ring with a thiophene moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 239.32 g/mol. The presence of the methyl group on the thiophene ring may influence its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing piperidine and thiophene structures exhibit significant antimicrobial properties. Specifically, the compound has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Significant growth inhibition |

| Bacillus subtilis | Significant growth inhibition |

| Escherichia coli | Moderate activity |

In vitro studies have demonstrated that the compound can inhibit bacterial growth effectively, suggesting potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In various models, it has shown promise in reducing inflammation markers, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism may involve the modulation of cytokine production or inhibition of pro-inflammatory pathways .

Case Studies

A recent study evaluated the compound's effects on human cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results indicated that the compound exhibited anti-proliferative effects with IC50 values less than 25 μM against these cell lines, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in inflammatory responses or microbial growth. Understanding these interactions at a molecular level is crucial for further development as a therapeutic agent .

Q & A

Q. How can the molecular structure of 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid be confirmed using spectroscopic methods?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify the piperidine and thiophene moieties, focusing on coupling patterns (e.g., methyl groups on thiophene at δ ~2.5 ppm for ) and carbonyl signals (δ ~165-175 ppm for ) .

- Infrared (IR) Spectroscopy: Confirm the presence of the carboxylic acid (O-H stretch ~2500-3300 cm) and carbonyl groups (C=O stretch ~1650-1750 cm) .

- X-ray Crystallography: Resolve stereochemical ambiguities by comparing experimental bond angles/distances with computational models (e.g., InChI/SMILES-derived geometries) .

Q. What are the recommended synthetic routes for this compound, and what are the critical reaction conditions?

- Methodological Answer: Key synthetic strategies include:

- Stepwise Coupling: React 5-methylthiophene-2-carboxylic acid with piperidine-4-carboxylic acid derivatives via amide bond formation. Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .

- Multi-Step Optimization: Monitor reaction progress via TLC or LC-MS, particularly in steps involving sensitive intermediates (e.g., boronate esters or protected amines). For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require inert atmospheres and precise temperature control (40–100°C) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer:

- Storage: Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the thiophene ring or carboxylic acid group .

- Handling: Use gloveboxes for moisture-sensitive steps (e.g., boronate intermediates). Avoid skin contact by employing PPE (nitrile gloves, lab coats) due to potential irritation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly in controlling stereochemistry?

- Methodological Answer:

- Catalyst Screening: Test chiral catalysts (e.g., tert-butyl XPhos with Pd(OAc)) to enhance enantioselectivity in asymmetric syntheses. Monitor diastereomer ratios via chiral HPLC .

- Solvent Effects: Optimize polar aprotic solvents (e.g., THF, acetonitrile) to stabilize transition states. For example, CsCO in tert-butanol improves nucleophilic substitution yields .

Q. What analytical techniques are most effective in resolving contradictions between theoretical and experimental data regarding the compound's reactivity?

- Methodological Answer:

- Computational Modeling: Compare density functional theory (DFT)-calculated reaction pathways (e.g., activation energies for nucleophilic attacks) with experimental kinetic data (e.g., Arrhenius plots) .

- Chromatographic Purity Analysis: Use UPLC-MS to detect trace impurities (e.g., bis-thienyl byproducts) that may skew reactivity studies. Reference pharmacopeial standards (e.g., USP30) for validation .

Q. What methodologies are recommended for assessing the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer:

- Enzyme Assays: Screen against kinase targets (e.g., PIM1) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and measure IC values via dose-response curves .

- Molecular Docking: Perform in silico studies with AutoDock Vina to predict binding affinities to active sites (e.g., piperidine-carboxylic acid interactions with catalytic lysine residues). Validate with mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.